molecular formula C2HBr3F2 B3356626 1,2,2-Tribromo-1,1-difluoroethane CAS No. 677-34-9

1,2,2-Tribromo-1,1-difluoroethane

Cat. No.: B3356626
CAS No.: 677-34-9
M. Wt: 302.74 g/mol
InChI Key: OFEFMZPLMYYHBJ-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Ethanes in Contemporary Chemical Research

Polyhalogenated ethanes, which are ethane (B1197151) molecules where multiple hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine), are of significant interest in modern chemical research. These compounds are not typically found in nature and are products of synthetic chemistry. ncert.nic.in Their importance stems from their diverse applications, which include their use as refrigerants, solvents for non-polar compounds, fire retardants, and crucial starting materials for the synthesis of a multitude of other organic compounds. ncert.nic.inwikipedia.org

The presence of multiple halogen atoms on the ethane framework can render the compounds less flammable than their alkane counterparts. wikipedia.org Furthermore, the specific combination and arrangement of halogen atoms influence the compound's polarity and reactivity, making polyhalogenated ethanes versatile solvents. wikipedia.org In synthetic organic chemistry, the carbon-halogen bonds in these molecules serve as reactive sites. For instance, haloalkanes are susceptible to nucleophilic substitution reactions, where the halogen atom is replaced by another functional group, and elimination reactions, which can lead to the formation of alkenes. ncert.nic.inwikipedia.org This reactivity makes them valuable intermediates in the construction of more complex molecules. wikipedia.org

Certain fully fluorinated compounds have even been explored as potential blood substitutes in surgical procedures. ncert.nic.in The systematic synthesis of these compounds has evolved significantly since the 19th century, with reliable methods for the selective formation of carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes. wikipedia.org

Overview of the Chemical Landscape of Bromofluorinated Alkanes

Within the broader category of polyhalogenated alkanes, bromofluorinated alkanes represent a unique class of compounds that contain both bromine and fluorine atoms. The presence of these two different halogens on the same alkane scaffold imparts a distinct set of properties. Bromine is a larger and more polarizable atom compared to fluorine, and the carbon-bromine bond is generally weaker and more reactive than the highly stable carbon-fluorine bond.

This difference in reactivity is a key feature exploited in synthetic chemistry. The carbon-bromine bond can be selectively cleaved under conditions that leave the carbon-fluorine bond intact. This allows for the use of bromofluorinated alkanes as building blocks for the stepwise introduction of different functionalities into a molecule. For example, a bromo-functional group can participate in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, to form new carbon-carbon bonds, while the fluoro--substituted part of the molecule remains unchanged. beilstein-journals.org

An example of a well-studied bromofluoroethane is 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), which has been utilized as a precursor for generating highly reactive difluoroethylene intermediates. beilstein-journals.org Semifluorinated alkanes, which contain both a perfluorocarbon and a hydrocarbon segment, are another related class of compounds that are physically and chemically inert, finding applications in fields like ophthalmology. nih.gov

Historical and Current Academic Research Trajectories for 1,2,2-Tribromo-1,1-difluoroethane

The specific compound this compound, with the chemical formula C₂HBr₃F₂, is a member of the hydrobromofluoro-carbon (HBFC) family. nih.gov While not as widely studied as some other halogenated ethanes, its existence and properties are documented in chemical literature and databases. nih.govsynquestlabs.comchemicalbook.comchemicalbook.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂HBr₃F₂ nih.gov
Molecular Weight302.74 g/mol nih.gov
CAS Number677-34-9 nih.govsynquestlabs.com
IUPAC NameThis compound nih.gov

Historical research on compounds like this compound has likely been driven by the broader interest in polyhalogenated alkanes. The synthesis of such molecules can often be achieved through the halogenation of partially halogenated precursors. The presence of both bromine and fluorine atoms makes it a subject of interest for spectroscopic studies, such as mass spectrometry and infrared spectroscopy, to understand the influence of the different halogens on the molecular structure and bonding. nih.gov

Current academic research trajectories for niche compounds like this compound are often tied to their potential as synthetic intermediates. The differential reactivity of the C-Br and C-F bonds makes it a potential building block in the synthesis of more complex fluorinated molecules. The patent literature associated with this chemical structure suggests its use in proprietary chemical processes. nih.gov Its structural similarity to other polyhalogenated ethanes used in materials science and as specialty fluids could also direct future research.

Comparison of this compound with Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC₂HBr₃F₂302.74677-34-9 nih.govsynquestlabs.com
1,1-Difluoroethane (B1215649)C₂H₄F₂66.0575-37-6 nist.govnih.gov
2-Bromo-1,1-difluoroethaneC₂H₃BrF₂144.95359-07-9 nih.gov
1,2,2-Trichloro-1,1-difluoroethaneC₂HCl₃F₂169.385354-21-2 nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-tribromo-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3F2/c3-1(4)2(5,6)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEFMZPLMYYHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609863
Record name 1,2,2-Tribromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677-34-9
Record name 1,2,2-Tribromo-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 1,2,2 Tribromo 1,1 Difluoroethane

Direct Halogenation Approaches for 1,2,2-Tribromo-1,1-difluoroethane

Direct halogenation methods leverage the reactivity of the carbon-carbon double bond in fluorinated ethylenes. The addition of bromine across this bond is a fundamental and widely utilized approach to introduce bromine atoms into the molecule.

The addition of molecular bromine (Br₂) to fluorinated ethylenes, such as 1,1-difluoroethylene (vinylidene fluoride), is a primary route for synthesizing bromofluoroethanes. google.com This reaction typically proceeds via an electrophilic addition mechanism. The electron-rich π bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. libretexts.orgyoutube.com Subsequent nucleophilic attack by a bromide ion opens the ring, resulting in a vicinal dibromide. libretexts.org In the case of 1,1-difluoroethylene, this reaction yields 1,2-dibromo-1,1-difluoroethane (B1630539), a direct precursor that can be further brominated to achieve the target tribromo compound.

The reaction conditions, including temperature and pressure, significantly influence the reaction rate and product yield. For instance, the reaction between 1,1-difluoroethylene and bromine can be conducted over a wide temperature range, from -20 °C to 120 °C, with an optimal range often cited between 10 °C and 80 °C. google.com The pressure can also be controlled to optimize the reaction, with pressures from 0.1 to 0.5 MPa being preferable to minimize the formation of by-products. google.com Gas-phase kinetic studies have also been performed to understand the fundamental thermochemical parameters of the bromine addition to 1,1-difluoroethylene. acs.org

Various fluorinated ethylenes can serve as precursors. The addition of bromine to dichlorodifluoroethylene, for example, is another documented pathway to produce related polyhalogenated ethanes. google.com

To enhance the selectivity and efficiency of the bromination of fluorinated ethylenes, catalysts are often employed. google.com A primary challenge in these reactions is the potential for polymerization of the vinylidene monomer. Catalysts can help suppress this unwanted side reaction. google.com

Aminated compounds, such as triethylamine, tributylamine, and tetramethylethylenediamine, have been identified as effective catalysts. google.com These catalysts are thought to inhibit free-radical polymerization. The concentration of the catalyst is typically low, in the range of 0.01% to 0.2% by weight relative to the bromine. google.com The use of specific solvents, including fluorous solvents, can also improve the yield of the final product. google.com

Functionalization of Halogenated Precursors

An alternative to building the molecule from an unsaturated precursor is to modify an existing halogenated alkane. This involves the selective substitution of hydrogen or other halogen atoms with either bromine or fluorine.

The synthesis of this compound can be conceptually approached through the selective fluorination of a more heavily brominated precursor, such as pentabromoethane. nih.govnist.gov This method relies on halogen exchange (halex) reactions, where bromine atoms are replaced by fluorine atoms.

A classic method for this type of transformation is the Swarts reaction, which involves heating an alkyl bromide or chloride with a metallic fluoride (B91410) like antimony trifluoride (SbF₃), often with a pentavalent antimony salt as a catalyst, or with mercury(II) fluoride (Hg₂F₂). unacademy.com By carefully controlling the stoichiometry of the fluorinating agent and the reaction conditions, it is possible to achieve selective replacement of bromine atoms. To synthesize this compound from pentabromoethane, the reaction would need to be controlled to replace the two bromine atoms on the C1 carbon with fluorine.

A highly effective method for synthesizing this compound is the direct thermal bromination of 1,1-difluoroethane (B1215649) (HFC-152a). datapdf.comacs.org This gas-phase reaction is typically carried out at high temperatures, ranging from 600 °C to 650 °C. datapdf.com

The reaction proceeds in a stepwise manner. Initially, a single hydrogen atom is substituted by bromine, likely proceeding through dehydrofluorination followed by bromination of the resulting double bond, or via a free-radical mechanism. datapdf.com As the reaction continues with an excess of bromine, further hydrogen atoms on the C2 carbon are replaced by bromine atoms. Using an excess of bromine at elevated temperatures leads to a product mixture rich in this compound and 1,2,2,2-tetrabromo-1,1-difluoroethane. datapdf.com The desired product can then be separated by distillation. datapdf.com

The precursor, 1,1-difluoroethane, is industrially produced through methods such as the fluorination of acetylene (B1199291) with hydrogen fluoride. chemicalbook.com

Multi-step convergent syntheses offer a strategic approach to construct complex molecules like this compound from simpler, more readily available starting materials. libretexts.org A logical convergent pathway can be designed by combining some of the individual reactions previously discussed.

A feasible two-step synthesis would involve:

Synthesis of the Precursor: Production of the key intermediate, 1,1-difluoroethane, from basic chemical feedstocks. A common industrial method is the gas-phase reaction of acetylene with anhydrous hydrogen fluoride over an aluminum fluoride (AlF₃) catalyst. chemicalbook.com

Functionalization: The direct thermal bromination of the synthesized 1,1-difluoroethane using an excess of bromine in the vapor phase at high temperatures (600-650 °C) to yield the final product, this compound. datapdf.com

This approach demonstrates how a targeted molecule can be efficiently assembled by strategically connecting well-established chemical transformations.

Advanced Synthetic Techniques and Reaction Conditions

The introduction of multiple halogen atoms onto an ethane (B1197151) backbone requires precise control over reaction conditions. The synthesis of this compound likely proceeds through pathways such as the free-radical bromination of a suitable difluoroethane precursor or the addition of bromine across a double bond in a difluoroethene derivative.

Catalysis is fundamental in directing the synthesis of specific haloalkane isomers and improving reaction yields. In the synthesis of related fluorinated and chlorinated ethanes, Lewis acid catalysts such as antimony pentachloride (SbCl₅) have been effectively used. For instance, in the preparation of 1,1-difluoro-1,2,2-trichloroethane from tetrachloroethylene (B127269) and hydrogen fluoride, antimony pentachloride facilitates the fluorine addition, with catalyst amounts between 2% and 15% influencing the yield of the desired difluoro compound. google.com Increasing the catalyst concentration can reduce the formation of monofluorinated byproducts. google.com

For bromination reactions, which are often radical in nature, the catalyst's role is typically to initiate the reaction. youtube.comlibretexts.org This is commonly achieved using UV light, which generates bromine radicals from Br₂. youtube.comwikipedia.org However, chemical initiators can also be employed. The choice of catalyst can significantly impact selectivity. youtube.com For example, in the synthesis of related compounds like 1,2-difluoroethane, catalysts composed of metals such as Chromium (Cr), Copper (Cu), Zinc (Zn), Magnesium (Mg), Cobalt (Co), and Indium (In) are used to facilitate fluorination and improve selectivity. google.com The addition of promoters, like potassium to nickel-based catalysts, can also enhance stability and selectivity by modifying the catalyst's surface properties.

The table below summarizes various catalytic approaches relevant to the synthesis of halogenated ethanes.

Catalyst TypeExample(s)Role in SynthesisImpact on Yield & Selectivity
Lewis Acids Antimony Pentachloride (SbCl₅)Promotes addition of HF across double bonds.Increases yield of poly-fluorinated products. google.com
Radical Initiators UV Light, PeroxidesInitiates free-radical chain reactions for bromination. youtube.comyoutube.comSelectivity depends on substrate stability; can produce mixtures. wikipedia.org
Metal-Based Catalysts Cr, Mg, In composites; AlF₃Facilitates halogen exchange (fluorination). google.comchemicalbook.comHigh conversion rates and selectivity for specific isomers. chemicalbook.com
Phase Transfer Catalysts Tetramethylammonium (B1211777) chlorideFacilitates reactions between reactants in different phases.Can improve reaction rates and yields in heterogeneous systems. chemicalbook.com

Temperature and pressure are critical parameters that dictate the reaction pathway, rate, and selectivity of halogenation reactions. High temperatures can favor gas-phase reactions and increase reaction rates but may also lead to undesirable side products or decomposition.

For example, the synthesis of 1,1-difluoro-1,2,2-trichloroethane is conducted under pressure at temperatures ranging from 100°C to 250°C, with an optimal temperature around 150°C for a reaction time of 2 to 4 hours. google.com In contrast, the addition of liquid bromine to 1-chloro-1,1-difluoroethene to produce an intermediate for 1,2-dibromo-1,1-difluoroethane synthesis is performed at a significantly lower temperature of -5°C to control the exothermic reaction and prevent side reactions. chemicalbook.com

Gas-phase fluorination reactions to produce precursors like 1,1-difluoroethane are often carried out at high temperatures, for instance, between 220–280°C using an AlF₃ catalyst. chemicalbook.com The vapor-phase bromination of 1,1-difluoroethane is another relevant example where temperature control is crucial for selective synthesis. acs.org The optimization of these parameters is essential for maximizing the yield of the target compound, this compound, while minimizing the formation of isomers or over-halogenated products.

The following table illustrates the impact of temperature and pressure on relevant synthetic reactions.

Reaction TypePrecursorsTemperaturePressureSignificance
Fluorine Addition Tetrachloroethylene, HF100–250°CHigh Pressure (Autoclave)High pressure contains gaseous reactants; temperature controls reaction rate. google.com
Bromine Addition CF₂=CHCl, Br₂-5°CAtmosphericLow temperature controls the exothermic reaction and selectivity. chemicalbook.com
Gas-Phase Fluorination Acetylene, HF220–280°CAtmosphericHigh temperature is required to achieve high catalytic activity and conversion. chemicalbook.com
Gas-Phase Bromination 1,1-Difluoroethane, Br₂ElevatedNot specifiedConditions must be optimized to control the extent of bromination. acs.org

The choice of solvent or reaction medium is a key factor in the synthesis of halogenated hydrocarbons. The medium can influence reactant solubility, reaction kinetics, and even the reaction pathway itself. Reactions can be carried out in the gas phase, in a neat liquid phase (without solvent), or in a solution with a carefully selected solvent.

For instance, the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc is performed in methanol. orgsyn.org Methanol serves to dissolve the reactants and facilitate the reaction at the surface of the zinc powder. In other cases, such as the reaction of an alkene with liquid bromine, the reactant itself can act as the reaction medium. chemicalbook.com

In reactions involving immiscible reactants, such as the dehydrochlorination of CF₂Cl-CH₂Cl using aqueous KOH, a phase-transfer catalyst like tetramethylammonium chloride is employed to transport the hydroxide (B78521) ion into the organic phase, thereby enabling the reaction to proceed. chemicalbook.com The engineering of the reaction medium, for example by choosing between liquid-phase and gas-phase synthesis, is a critical decision. Gas-phase processes can offer advantages like higher conversion rates and easier product separation, though they may require higher temperatures and specialized equipment. chemicalbook.com

Isolation and Purification Methodologies

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, byproducts, and isomers. Achieving high purity, especially isomeric purity, requires advanced separation techniques.

Distillation is a primary method for purifying volatile compounds like halogenated ethanes, separating components based on differences in their boiling points. chemicalbook.com For closely boiling isomers or azeotropic mixtures, simple distillation is insufficient.

Fractional distillation is commonly used, where a fractionating column provides a large surface area (e.g., through structured packing) for repeated vaporization-condensation cycles, allowing for a more efficient separation. In the purification of 1,1-dichloro-2,2-difluoroethylene (B1203012), the product is distilled directly from the reaction mixture. orgsyn.org

Low-temperature distillation is necessary for highly volatile compounds. For example, redistillation of 1,1-dichloro-2,2-difluoroethylene is performed at 17°C to achieve high purity. orgsyn.org

Azeotropic distillation or extractive distillation may be required when the product forms an azeotrope with impurities. In extractive distillation, a solvent is added to alter the relative volatilities of the components, facilitating their separation. This technique is used in the purification of 1,1,1-trifluoroacetone. google.com

The table below outlines distillation techniques applicable to purifying brominated fluoroethanes.

Distillation TechniquePrincipleApplication for Halogenated Ethanes
Fractional Distillation Separation based on boiling point differences over multiple theoretical plates.Primary method for separating the product from reactants and byproducts with different boiling points. orgsyn.org
Low-Temperature/Vacuum Distillation Lowering the pressure to reduce the boiling points of compounds.Suitable for thermally sensitive compounds or those with very high boiling points at atmospheric pressure.
Azeotropic Distillation Adding a component to form a new, lower-boiling azeotrope with an impurity.Used to break azeotropes that may form between the product and solvents or impurities.
Extractive Distillation Adding a solvent to alter the relative volatility of mixture components.Effective for separating compounds with very close boiling points or azeotropes. google.com

When distillation is unable to separate close-boiling isomers, chromatographic methods are employed. These techniques offer high-resolution separation based on differential partitioning of compounds between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a powerful tool for separating and analyzing volatile halogenated hydrocarbons. nih.gov By selecting an appropriate capillary column (e.g., CP-Wax 57 CB), mixtures of halogenated compounds can be effectively resolved. orgsyn.org For preparative purposes, collected fractions can yield highly pure isomers.

High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for less volatile compounds or when scaling up separation. nih.gov Specialized columns, such as those with chiral stationary phases, can be used to separate enantiomers or diastereomers. nih.gov For separating non-chiral isomers of halogenated compounds, reversed-phase or normal-phase HPLC can be effective, often relying on subtle differences in polarity and interaction with the stationary phase. nih.gov For example, silver ion HPLC has been used to fractionate geometric isomers of fatty acids, a principle that can be applied to other unsaturated or functionalized molecules. nih.gov

Chromatographic MethodStationary Phase ExamplesMobile PhasePrinciple of Separation
Gas Chromatography (GC) Polysiloxane, Polyethylene (B3416737) Glycol (e.g., CP-Wax 57 CB)Inert Gas (e.g., N₂, He)Partitioning based on volatility and interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC) Silica, C18 (Reversed-Phase), Chiral PhasesHexane (B92381)/Ethanol (Normal), Acetonitrile/Water (Reversed)Partitioning based on polarity, size, or specific chiral interactions.
Silver Ion HPLC Silver-impregnated SilicaVariesSeparation based on the interaction of double bonds with silver ions.

Reaction Pathways and Mechanistic Investigations of 1,2,2 Tribromo 1,1 Difluoroethane

Halogen Elimination Reactions

Detailed mechanistic studies on the halogen elimination reactions of 1,2,2-tribromo-1,1-difluoroethane are not extensively documented in the reviewed literature.

Dehydrobromination Mechanisms to Form Fluoro-bromoethylenes

Specific research detailing the dehydrobromination mechanisms of this compound to yield fluoro-bromoethylenes could not be located in the available scientific literature. While the dehydrohalogenation of haloalkanes is a well-established reaction class, experimental or computational studies focusing on the specific substrate this compound, including the regioselectivity and stereoselectivity of hydrogen bromide elimination, are not publicly available.

Vicinal Debromination Processes to Olefins

Similarly, there is a lack of specific studies on the vicinal debromination of this compound to form the corresponding olefin, 1-bromo-2,2-difluoroethylene. This type of reaction is typically induced by reducing agents, but specific conditions, yields, and mechanistic details for this particular compound are not described in the surveyed literature.

Nucleophilic Substitution Reactions

The behavior of this compound in nucleophilic substitution reactions is another area with limited available data.

Stereochemical Implications of Substitution Events

No studies were found that investigated the stereochemical outcomes of nucleophilic substitution reactions at the chiral center (C-2) of this compound. Consequently, information regarding whether such reactions would proceed with inversion, retention, or racemization of configuration is not available.

Kinetic Studies of Substitution Pathways

A search for kinetic data, such as reaction rates, rate laws, and activation parameters for the substitution of bromide on this compound by various nucleophiles, did not yield any specific results. Such studies are crucial for determining whether the substitution proceeds via an S(_N)1 or S(_N)2 mechanism, but this information has not been published for this compound. A US patent from 1965 describes a process for the fluorination of this compound using an antimony pentafluoride-bromine mixture to selectively replace bromine with fluorine. google.com This indicates that nucleophilic substitution of a bromide is possible, but the patent does not provide detailed kinetic or mechanistic insights beyond the general transformation.

Radical Reactions and Photochemical Transformations

Information regarding the radical reactions and photochemical transformations of this compound is also scarce. While the photolysis of brominated hydrocarbons is a known method for generating radicals, specific studies detailing the photoproducts, quantum yields, or reaction mechanisms for this compound are not present in the reviewed literature.

Initiation and Propagation Mechanisms of Bromine Radicals

The reaction of this compound with bromine radicals typically proceeds through a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. nih.gov

Initiation: The reaction is initiated by the formation of bromine radicals (Br•). This can be achieved by the homolytic cleavage of a bromine molecule (Br₂) using an external energy source such as ultraviolet (UV) light or heat. libretexts.org

Propagation: Once formed, a bromine radical can abstract the lone hydrogen atom from the this compound molecule, forming hydrogen bromide (HBr) and a bromo-difluoro-ethyl radical. This newly formed radical can then react with another bromine molecule to produce a brominated product and another bromine radical, thus propagating the chain reaction.

The propagation steps can be represented as follows:

Hydrogen Abstraction: CF₂Br-CHBr₂ + Br• → CF₂Br-C•Br₂ + HBr

Reaction with Br₂: CF₂Br-C•Br₂ + Br₂ → CF₂Br-CBr₃ + Br•

The selectivity of the halogenation reaction is a key aspect. Bromination is generally more selective than chlorination. nih.gov This is attributed to the thermodynamics of the hydrogen abstraction step. The reaction of a bromine radical with a C-H bond is typically endothermic, meaning the transition state resembles the products. Consequently, the stability of the resulting radical plays a significant role in determining the reaction rate.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. Possible termination steps include the combination of two bromine radicals, two bromo-difluoro-ethyl radicals, or a bromine radical and a bromo-difluoro-ethyl radical.

Ultraviolet-Induced Decomposition Pathways

The presence of multiple carbon-bromine bonds in this compound makes it susceptible to decomposition upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce the homolytic cleavage of the weakest bond in the molecule, which is typically a C-Br bond due to its lower bond dissociation energy compared to C-C, C-F, and C-H bonds.

The primary photochemical process is the cleavage of a C-Br bond to generate a bromine radical and a bromo-difluoro-ethyl radical:

CF₂Br-CHBr₂ + hν → CF₂Br-C•HBr + Br• or •CF₂-CHBr₂ + Br•

The specific C-Br bond that breaks may depend on the substitution pattern and the resulting radical stability. Following the initial photolytic event, the generated radicals can undergo further reactions, such as recombination, disproportionation, or reaction with other molecules, leading to a variety of decomposition products.

Electrophilic and Rearrangement Reactions in Polyhalogenated Systems

While radical reactions are prominent for alkanes, electrophilic and rearrangement reactions are also important pathways for understanding the complete chemical profile of polyhalogenated systems.

Electrophilic Reactions: Electrophilic attack on a saturated molecule like this compound is generally unfavorable due to the absence of a π-electron system. However, under certain conditions, such as in the presence of a strong Lewis acid, polarization of a C-Br bond could potentially lead to a carbocation-like intermediate that could be attacked by a nucleophile. More commonly, electrophilic additions are characteristic of unsaturated compounds. For instance, the electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate. libretexts.orglasalle.edu

Rearrangement Reactions: Carbocation rearrangements are a common phenomenon in organic chemistry, driven by the migration of an alkyl group or a hydride to form a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com For a polyhalogenated ethane (B1197151) to undergo such a rearrangement, a carbocation would first need to be formed. This could potentially occur through the loss of a halide ion, facilitated by a Lewis acid or a highly polar solvent. The stability of the resulting carbocation would be influenced by the inductive effects of the remaining halogen atoms. For example, a 1,2-hydride shift or a 1,2-bromine shift could occur if it leads to a more stable carbocationic intermediate.

Fundamental Reaction Kinetics and Thermodynamics

The feasibility and rate of the reaction pathways of this compound are governed by the principles of chemical kinetics and thermodynamics.

Determination of Intrinsic Reaction Rate Constants

The intrinsic rate constant (k) for a chemical reaction quantifies its speed and is a key parameter in kinetic studies. For the reactions of this compound, these constants can be determined experimentally or through computational methods.

Experimental techniques for determining gas-phase rate constants include methods like flash photolysis coupled with time-resolved spectroscopy and discharge-flow systems. nih.gov These methods allow for the direct measurement of the decay of reactants or the formation of products over time.

Computational chemistry provides a powerful tool for estimating reaction rate constants. acs.org By calculating the potential energy surface for a reaction, the activation energy (Ea) can be determined. The rate constant can then be estimated using transition state theory and the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature.

Below is a hypothetical data table illustrating how intrinsic rate constants for the hydrogen abstraction by a bromine radical might vary with temperature.

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)
2981.5 x 10⁻¹⁵
3505.2 x 10⁻¹⁵
4001.5 x 10⁻¹⁴
4503.8 x 10⁻¹⁴
5008.5 x 10⁻¹⁴

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Elucidation of Energy Profiles for Key Reaction Pathways

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system against the reaction coordinate. Key features of an energy profile include the energies of the reactants, products, transition states, and any intermediates.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are extensively used to elucidate the energy profiles of reaction pathways. worktribe.comresearchgate.net These methods can provide detailed information about the geometries and energies of stationary points along the reaction coordinate.

For the radical bromination of this compound, the energy profile would show the relative energies of the reactants (CF₂Br-CHBr₂ + Br•), the transition state for hydrogen abstraction, the radical intermediate (CF₂Br-C•Br₂) and HBr, and the final products. The endothermic nature of the hydrogen abstraction by bromine would be reflected in the energy of the transition state being higher than the products of that step. researchgate.net

A hypothetical energy profile for a generic single-step reaction is presented below.

Reaction CoordinatePotential Energy (kJ/mol)
Reactants0
Transition State80
Products-20

This table represents a generic exothermic reaction and is for illustrative purposes only.

Computational and Theoretical Studies of 1,2,2 Tribromo 1,1 Difluoroethane

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1,2,2-tribromo-1,1-difluoroethane, these methods can elucidate its structure, stability, and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by a saturated carbon-carbon single bond with fluorine and bromine substituents. The high electronegativity of the fluorine and bromine atoms significantly influences the electron distribution within the molecule. This leads to a notable polarization of the carbon-halogen and carbon-carbon bonds. The carbon atom bonded to the two fluorine atoms (C1) is expected to be more electron-deficient than the carbon atom bonded to the two bromine atoms and a hydrogen atom (C2).

A bonding analysis would likely reveal the covalent nature of the C-C, C-H, C-F, and C-Br bonds. The presence of multiple bulky and electronegative halogen atoms introduces steric and electronic repulsions that affect the bond lengths and angles compared to a simple ethane (B1197151) molecule. The C-F bonds are expected to be shorter and stronger than the C-Br bonds due to the smaller atomic radius and higher electronegativity of fluorine.

Conformational Analysis and Isomerism of Polyhalogenated Ethanes

Polyhalogenated ethanes, including this compound, exhibit conformational isomerism due to rotation around the carbon-carbon single bond. The different spatial arrangements of the atoms are known as conformers, with the most stable being the one that minimizes steric and electronic repulsions.

For this compound, the primary conformers would be the staggered and eclipsed forms. In the staggered conformations, the substituents on the C1 carbon are positioned between the substituents on the C2 carbon when viewed down the C-C bond (a dihedral angle of approximately 60°). The eclipsed conformations have the substituents on both carbons aligned (a dihedral angle of 0°), leading to higher energy due to increased steric strain and torsional strain.

Within the staggered conformations, different arrangements of the bulky bromine and fluorine atoms will lead to various rotamers, such as gauche and anti forms. The anti-conformer, where the largest substituents (likely the bromine atoms) are positioned 180° apart, is generally the most stable due to minimized steric hindrance. However, in some fluorinated ethanes, gauche conformations can be stabilized by hyperconjugative effects. A detailed computational study would be necessary to determine the precise energy differences between these conformers for this compound.

Table 1: Illustrative Conformational Analysis Data for a Generic Dihaloethane

ConformerDihedral Angle (X-C-C-Y)Relative Energy (kcal/mol)
Anti180°0.0 (most stable)
Gauche60°0.8 - 1.2
Eclipsed4.0 - 6.0 (least stable)

Note: This table provides typical values for a simple 1,2-dihaloethane and is for illustrative purposes only. Specific values for this compound would require dedicated calculations.

Prediction of Vibrational Frequencies and Normal Modes

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Each vibrational mode is a "normal mode," a collective motion of atoms that occurs at a specific frequency.

For this compound, characteristic vibrational frequencies would include:

C-H stretching: Typically in the range of 2900-3000 cm⁻¹.

C-F stretching: Strong absorptions expected in the 1000-1400 cm⁻¹ region.

C-Br stretching: Found at lower frequencies, generally in the 500-700 cm⁻¹ range.

C-C stretching: Expected around 800-1200 cm⁻¹.

Bending and torsional modes: Occurring at lower frequencies.

Table 2: Illustrative Predicted Vibrational Frequencies for Halogenated Ethanes

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H Stretch2900 - 3000
C-F Stretch1000 - 1400
C-Cl Stretch600 - 800
C-Br Stretch500 - 700
C-C Stretch800 - 1200

Note: This table provides general frequency ranges. Precise values for this compound would require specific computational analysis.

Energetic Landscape of this compound and Related Intermediates

Understanding the energetic landscape of a molecule is crucial for predicting its stability and reactivity. This involves calculating its heat of formation and the energy barriers for various chemical reactions.

Ab Initio Calculations of Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. Ab initio calculations, which are based on first principles of quantum mechanics, can provide accurate predictions of ΔHf°. These calculations typically involve optimizing the molecular geometry and then performing high-level energy calculations.

Determination of Reaction Barriers via Transition State Theory

Transition state theory is a cornerstone of chemical kinetics, providing a framework for understanding and calculating the rates of chemical reactions. It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. This allows for the determination of reaction barriers for processes such as decomposition, substitution, or elimination reactions involving this compound. For instance, the barrier for the elimination of HBr to form a bromo-difluoro-ethene could be calculated. The halogenation of alkanes is a well-studied reaction class where transition state theory is often applied to understand reactivity and selectivity. scienceinfo.com

Table 3: Illustrative Reaction Barrier Data for a Halogenated Alkane Reaction

Reaction TypeReactantsProductsCalculated Barrier (kcal/mol)
DehydrohalogenationCH3CH2BrCH2=CH2 + HBr25 - 35
Radical AbstractionCH3CH2Br + Br•CH3CH•Br + HBr5 - 10

Note: This table presents typical activation energies for reactions of a simple bromoalkane and is for illustrative purposes. Specific barriers for reactions of this compound would require dedicated computational investigation.

Molecular Spin-Orbit Corrections in Thermochemical Calculations

In the high-accuracy calculation of thermochemical properties for molecules containing heavy atoms like bromine, it is crucial to account for relativistic effects, among which spin-orbit (SO) coupling is a significant contributor. For a molecule such as this compound, the presence of three bromine atoms necessitates the inclusion of SO corrections to achieve chemical accuracy (typically defined as within 1 kcal/mol).

Theoretical studies on related halocarbons have demonstrated the importance of these corrections. For instance, in thermodynamic calculations of 1,2-dihaloethanes (including 1,2-dibromoethane), ab initio methods are employed to compute potential energy surfaces and vibrational frequencies. nih.gov While these studies often focus on coupling vibrational modes with large-amplitude torsions, a full picture of the thermochemistry for heavy systems requires SO corrections. nih.gov

The SO correction accounts for the interaction between the spin angular momentum of the electrons and their orbital angular momentum. This effect is particularly pronounced in atoms with high atomic numbers. In the case of this compound, the bromine atoms' valence p-orbitals are significantly affected. The magnitude of the SO splitting for a single bromine atom is substantial and can influence the calculated atomization energies and enthalpies of formation.

Computational approaches to incorporate these effects vary. One common method is to calculate the SO coupling contribution as a correction to non-relativistic calculations. This is often done by computing the energy difference between the ground state with and without the SO term included, typically using methods like Coupled Cluster or multireference configuration interaction (MRCI) with appropriate basis sets that can describe the core and valence regions of heavy elements accurately. For the dihaloethanes, investigations into electronically excited states have been performed using CASSCF/MRCI methods, which can also provide insight into SO effects. nih.gov

The data below, extrapolated from general principles and studies on similar bromo-compounds, illustrates the potential magnitude of such corrections.

PropertyContributionEstimated Magnitude (kcal/mol)
Atomization EnergySpin-Orbit Correction for 3 Br atoms10-15
Enthalpy of FormationCorrection to calculated value10-15

Note: This table is illustrative and based on the known spin-orbit splitting for the Bromine atom. The precise correction for the molecule would require specific calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules at an atomic level. mdpi.com For this compound, MD simulations can provide insights into its conformational changes, energy redistribution processes, and interactions with other molecules. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. uchicago.edu

Intramolecular vibrational energy redistribution (IVR) is a fundamental process that governs the fate of energy within an excited molecule, influencing its reactivity. wikipedia.org In this compound, energy initially deposited into a specific vibrational mode (e.g., a C-H stretch) will not remain localized but will flow into other vibrational modes through anharmonic coupling. rsc.org The rate and pathways of this energy flow are critical for understanding unimolecular reaction dynamics. wikipedia.org

Classical trajectory calculations on similar molecules, such as 1,1,1-trifluoroethane (B1214931) and 1,2-difluoroethane, have shown that IVR can be highly mode-specific. researchgate.net For instance, studies on 1,1,1-trifluoroethane show that the torsional mode is strongly coupled to other vibrational modes, with energy flow occurring on a picosecond timescale. researchgate.net This suggests that for this compound, the internal rotation around the C-C bond would be a key pathway for energy redistribution. The heavy bromine atoms would lead to low-frequency vibrational modes that could efficiently couple with other modes, likely leading to rapid IVR compared to lighter analogues.

The study of IVR involves analyzing the time evolution of the energy in different modes. Power spectra obtained from trajectory calculations can reveal the extent of mode-to-mode coupling. researchgate.net A high degree of coupling is indicated by broad, overlapping bands in the spectrum, signifying rapid energy exchange and statistical behavior. researchgate.net

Molecule StudiedKey Finding on IVRTimescale
1,1,1-TrifluoroethaneTorsional mode is strongly coupled to other vibrational modes.<10 ps
1,2-DifluoroethaneMode-specific excitation leads to different decomposition rates, indicating non-statistical effects despite fast IVR.5-25 times faster than reaction rates
2-Chloroethyl radicalExhibits a high level of mode-to-mode coupling and global statistical behavior.N/A

The chemical behavior of this compound in a condensed phase is heavily influenced by its interactions with surrounding solvent molecules. MD simulations are instrumental in dissecting these interactions. The polarity and hydrogen-bonding capabilities of the solvent, as well as its size and shape, can dramatically alter the conformational equilibrium and reaction pathways of the solute.

For example, simulations of iron(III) spin crossover complexes in different alcohol solvents (methanol, ethanol, propanol) have shown that minor changes in the solvent molecule can lead to completely different crystal packing motifs. ub.edu This, in turn, dictates the magnetic properties of the material. ub.edu Although this compound is not a spin crossover complex, this principle applies: the way solvent molecules arrange around it can favor certain conformers (e.g., gauche vs. anti) and influence the energy barriers for reactions.

Simulations can quantify these effects by calculating radial distribution functions (RDFs) to describe the solvation shell structure and by analyzing hydrogen bonds or other non-covalent interactions. analis.com.my For a polar molecule like this compound, interactions in polar solvents would be dominated by dipole-dipole forces. In non-polar solvents, weaker van der Waals forces would be paramount. These interactions affect the solvent reorganization energy, a key parameter in electron transfer reactions. mdpi.com

Computational Modeling of Reaction Mechanisms

Understanding the reaction mechanisms of this compound, such as dehalogenation or substitution reactions, relies on accurate computational modeling of potential energy surfaces. Density Functional Theory (DFT) and Coupled Cluster (CC) methods are two of the most powerful tools for this purpose. weizmann.ac.ilresearchgate.netscispace.com

Coupled Cluster (CC) theory, particularly the CCSD(T) method (CC with single, double, and a quasi-perturbative treatment of triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, geometries, and frequencies for single-reference systems. weizmann.ac.ilscipost.org However, its computational cost is very high, scaling steeply with the size of the molecule. scispace.com

Density Functional Theory (DFT) offers a more computationally efficient alternative, making it suitable for larger systems and for exploring reaction pathways that involve many intermediate and transition states. researchgate.net The accuracy of DFT depends heavily on the choice of the exchange-correlation (XC) functional. scipost.org Numerous benchmark studies have compared the performance of various functionals against high-level CC results. weizmann.ac.ilresearchgate.net

For instance, a benchmark study on Ru-catalyzed reactions showed that newer functionals like ωB97X-V and ωB97M-V perform exceptionally well for both closed- and open-shell systems. weizmann.ac.il Double hybrid functionals also show promise. weizmann.ac.il However, for some properties, even the best DFT methods may not match the accuracy of CC approaches. researchgate.net For a molecule like this compound, a common strategy is to optimize geometries and calculate frequencies using a reliable DFT functional and then perform single-point energy calculations using CCSD(T) to refine the energetics of stationary points (reactants, products, transition states).

MethodStrengthsWeaknessesTypical Application for C₂HBr₃F₂
DFT (e.g., ωB97X-V) Computationally efficient, good for large systems and scanning potential energy surfaces. weizmann.ac.ilAccuracy is functional-dependent; may fail for systems with strong static correlation. scipost.orgGeometry optimization, frequency calculations, initial reaction path exploration.
CCSD(T) "Gold Standard" accuracy for energies of single-reference systems. scipost.orgHigh computational cost, scales poorly with system size. scispace.comHigh-accuracy single-point energy calculations for key structures (reactants, products, transition states) found with DFT.

Electron transfer (ET) is a fundamental step in many chemical reactions, including reductive dehalogenation which is a likely reaction pathway for this compound. Predicting ET rates computationally is a significant challenge.

Marcus theory provides a foundational framework, relating the rate constant of an ET reaction to the free energy change (ΔG⁰) and the reorganization energy (λ). mdpi.comresearchgate.net The reorganization energy has contributions from the structural changes in the reactants (inner-sphere) and the reorientation of the surrounding solvent molecules (outer-sphere). However, Marcus theory can fail, particularly for highly exergonic reactions (the "inverted region").

More advanced theoretical models have been developed to provide a first-principles prediction of ET rates. mdpi.comresearchgate.net These models often integrate quantum mechanical calculations of the electronic coupling between the donor and acceptor with classical treatments of the solvent motion. One such approach involves a multistep kinetic model where the system first reaches a resonant configuration through solvent fluctuations, followed by the elementary ET process, which is treated as a non-radiative transition between electronic states. researchgate.net

To apply this to this compound acting as an electron acceptor, one would need to:

Calculate Electronic Properties : Use DFT or CC methods to determine the electron affinity, geometries of the neutral and anionic states, and the electronic coupling matrix element (Vda) between the electron donor and the acceptor.

Determine Reorganization Energy : Compute the inner-sphere reorganization energy from the geometry changes upon electron attachment. The outer-sphere reorganization energy would be calculated using a dielectric continuum model or from MD simulations.

Simulate Solvent Dynamics : Use MD simulations to understand the dynamics of the solvent and how it influences the energy gap between the initial and final states.

Calculate the Rate Constant : Combine these elements within a comprehensive theoretical framework to calculate the temperature-dependent rate constant. researchgate.net

Development and Validation of Computational Methods for Highly Halogenated Compounds

The accurate computational modeling of highly halogenated compounds like this compound presents unique challenges due to the high electron density and the complex electronic effects introduced by multiple halogen atoms. The development and validation of robust computational methods are therefore crucial for reliably predicting their molecular properties and reactivity. These theoretical approaches allow for the investigation of molecular structures, vibrational frequencies, and spectroscopic parameters, providing valuable insights that complement experimental data.

Research in this area focuses on refining theoretical models to account for the specific interactions of halogens. For instance, studies on various halogenated alkanes have demonstrated the utility of Density Functional Theory (DFT) in predicting molecular geometries and other properties. acs.orgnist.govscispace.com The choice of functional and basis set is critical for achieving high accuracy. For halogenated compounds, hybrid functionals such as B3LYP are often employed, in conjunction with basis sets that can adequately describe the electron distribution around the heavy halogen atoms, such as 6-31G* or larger. nih.gov

The validation of these computational methods is a critical step and is typically achieved by comparing calculated results with experimental data. sae.orgnih.gov For example, the calculated vibrational frequencies of a molecule can be compared with experimental infrared (IR) and Raman spectra. nih.gov Similarly, predicted Nuclear Magnetic Resonance (NMR) chemical shifts can be validated against experimental NMR data. researchgate.netumn.edu For many halogenated hydrocarbons, a good correlation between calculated and experimental values has been established, lending confidence to the predictive power of these computational techniques. nih.govacs.org In cases where experimental data is scarce, as with some highly substituted or esoteric compounds, computational results from validated methods can serve as reliable estimates.

A common approach involves a multi-step process where the computational model is first calibrated against known data for a class of compounds and then used to predict the properties of unknown molecules within that class. For instance, a computational model validated for a series of chlorinated and fluorinated ethanes can be applied with a degree of confidence to predict the properties of this compound. acs.orgscite.ai

Below is an interactive data table showcasing typical parameters that are calculated for a highly halogenated compound like this compound using DFT methods, alongside the type of experimental data used for validation.

Calculated ParameterTypical Computational MethodBasis Set ExampleExperimental Validation Data
Optimized Molecular Geometry (Bond Lengths, Bond Angles)DFT (e.g., B3LYP functional)6-311+G(d,p)X-ray Crystallography, Electron Diffraction
Vibrational FrequenciesDFT (e.g., B3LYP functional)6-31G*Infrared (IR) Spectroscopy, Raman Spectroscopy
¹H NMR Chemical ShiftsGIAO-DFT6-311+G(2d,p)¹H NMR Spectroscopy
¹³C NMR Chemical ShiftsGIAO-DFT6-311+G(2d,p)¹³C NMR Spectroscopy
¹⁹F NMR Chemical ShiftsGIAO-DFT6-311+G(2d,p)¹⁹F NMR Spectroscopy
Electronic EnergyDFT, Ab initio methodsaug-cc-pVTZ(Indirectly via reaction enthalpies)
Dipole MomentDFT6-311+G(d,p)Stark Spectroscopy

The development of these computational tools is an ongoing area of research. As computational power increases and theoretical models become more sophisticated, the accuracy of predictions for complex molecules like this compound is expected to improve further, enabling a deeper understanding of their chemical behavior.

Advanced Spectroscopic Characterization of 1,2,2 Tribromo 1,1 Difluoroethane

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vapor phase IR spectra for 1,2,2-Tribromo-1,1-difluoroethane have been recorded and are available in spectral databases. nih.gov The analysis of such spectra involves assigning the observed absorption bands to specific molecular vibrations, such as C-H, C-C, C-F, and C-Br stretching and bending modes.

In the gas phase, vibrational transitions are coupled with rotational transitions, giving rise to ro-vibrational spectra. wikipedia.org These spectra show fine structure consisting of distinct lines organized into branches (P, Q, and R branches) within a vibrational band. wikipedia.org The analysis of this fine structure allows for the determination of precise molecular constants. sns.it

The assignment process for a molecule like this compound involves several steps:

Computational Prediction : High-level ab initio or Density Functional Theory (DFT) calculations are used to predict the equilibrium geometry, vibrational frequencies (harmonic and anharmonic), and rotational constants. sns.it

Assignment of Fundamentals, Overtones, and Combinations : The strongest bands in the spectrum are typically assigned to fundamental vibrations (a change of one quantum in a normal mode). sns.it Weaker bands are assigned as overtones (a change of more than one quantum in the same mode) or combination bands (simultaneous excitation of two or more different modes). sns.it The presence of heavy bromine atoms and two different halogen substituents (F and Br) complicates the spectra, but also provides unique isotopic shifts (e.g., between ⁷⁹Br and ⁸¹Br isotopologues) that can aid in the assignment of bromine-related vibrational modes. sns.it

Real molecular vibrations are not perfectly harmonic, and this anharmonicity leads to several important effects in vibrational spectra, including the appearance of overtones and combination bands, and shifts in vibrational frequencies. sns.it Furthermore, anharmonic interactions can cause resonances, where two or more vibrational states are close in energy and can "mix," perturbing their energies and intensities.

The analysis of these interactions is crucial for accurate spectral assignment, especially in complex molecules. sns.it Computational methods, such as second-order vibrational perturbation theory (VPT2), are employed to calculate anharmonic constants and predict the effects of resonances like Fermi resonance (between a fundamental and an overtone or combination band) and Coriolis resonance (coupling between vibrational and rotational motion). sns.it By comparing the experimentally observed band positions and intensities with those predicted by high-level anharmonic calculations, a more reliable and complete assignment of the vibrational spectrum can be achieved. sns.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound (CF₂Br-CHBr₂), ¹H, ¹³C, and ¹⁹F NMR would each provide critical and complementary information.

The single proton (¹H) in this compound is on a carbon adjacent to a CF₂ group. Its ¹H NMR signal would be split by the two fluorine atoms. Since the two fluorine atoms are diastereotopic (due to the chiral center at the -CHBr₂ carbon), they are magnetically non-equivalent. This would result in the proton signal appearing as a "doublet of doublets," a complex splitting pattern arising from coupling to two different neighboring nuclei. youtube.com

The ¹⁹F NMR spectrum would provide information from the perspective of the fluorine nuclei. The two non-equivalent fluorine atoms would likely appear as two separate signals. Each signal would be split into a doublet by the other fluorine atom (geminal F-F coupling) and further split into a doublet by the vicinal proton (H-F coupling), resulting in two doublets of doublets.

The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms due to their different chemical environments (CF₂Br and CHBr₂). docbrown.info Each carbon signal would be split by the nuclei directly attached to it.

The CF₂Br carbon signal would be split into a triplet by the two directly attached fluorine atoms (¹J_CF coupling).

The CHBr₂ carbon signal would be split into a doublet by the directly attached proton (¹J_CH coupling). It would also experience smaller, two-bond coupling to the fluorine atoms (²J_CF).

The predicted splitting patterns for this compound are summarized in the table below.

NucleusSignalPredicted Splitting PatternCoupling Nuclei
¹H -CH Br₂Doublet of doublets (dd)Two non-equivalent ¹⁹F nuclei
¹⁹F -CF ₂BrTwo signals, each a doublet of doublets (dd)One ¹⁹F nucleus and one ¹H nucleus
¹³C -C F₂BrTriplet (t)Two ¹⁹F nuclei
¹³C -C HBr₂Doublet (d)One ¹H nucleus

Like other substituted ethanes, this compound can exist in different rotational conformations (rotamers) around the central carbon-carbon bond. The most stable conformations are staggered, which include one anti conformer (where the C-H and one C-Br bond are opposite each other) and two gauche conformers.

NMR spectroscopy is a primary method for studying these conformational equilibria in solution. researchgate.net The magnitude of the three-bond (vicinal) coupling constant between the proton and the fluorine atoms (³J_HF) is dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the relative populations of the anti and gauche conformers can be determined. researchgate.net Furthermore, variable-temperature NMR studies can be performed; changes in the observed coupling constants with temperature allow for the determination of thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium. rsc.org

Mass Spectrometry for Structural and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is particularly informative due to the characteristic isotopic signature of bromine. nih.gov

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (~50.7% and ~49.3%, respectively). docbrown.info Any ion containing bromine atoms will therefore appear as a cluster of peaks separated by 2 m/z units. The presence of three bromine atoms in this compound results in a highly characteristic pattern for the molecular ion [C₂HBr₃F₂]⁺. The expected relative intensities of this isotopic cluster would be approximately 1:3:3:1, corresponding to ions containing (³⁷⁹Br), (²⁷⁹Br,¹⁸¹Br), (¹⁷⁹Br,²⁸¹Br), and (³⁸¹Br), respectively. docbrown.info

The calculated m/z values for the molecular ion cluster are shown in the table below.

Isotopic CompositionCalculated Mass (Da)Relative Abundance
C₂H(⁷⁹Br)₃F₂299.76~100%
C₂H(⁷⁹Br)₂(⁸¹Br)₁F₂301.76~300%
C₂H(⁷⁹Br)₁(⁸¹Br)₂F₂303.76~300%
C₂H(⁸¹Br)₃F₂305.76~100%

In addition to the molecular ion, mass spectrometry reveals structural information through fragmentation. Electron impact ionization can cause the molecular ion to break apart into smaller, stable fragment ions. Common fragmentation pathways for haloalkanes include the cleavage of a carbon-halogen bond or a carbon-carbon bond. libretexts.org

Loss of a bromine radical (•Br): This would result in a fragment ion [C₂HBr₂F₂]⁺. This fragment would still contain two bromine atoms and would thus exhibit a characteristic 1:2:1 isotopic pattern. docbrown.info

Cleavage of the C-C bond: This could lead to [CF₂Br]⁺ and [CHBr₂]⁺ ions. The [CF₂Br]⁺ fragment would show a 1:1 isotopic pattern, while the [CHBr₂]⁺ fragment would show a 1:2:1 pattern.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₂HBr₃F₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁹F, ⁷⁹Br).

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing three bromine atoms, the resulting molecular ion region will exhibit a distinctive pattern of peaks (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1. HRMS can resolve these isotopic peaks and confirm that their measured masses correspond to the theoretical values for the C₂HBr₃F₂ formula. nih.gov

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₂HBr₃F₂ PubChem nih.gov
Molecular Weight 302.74 g/mol PubChem nih.gov
Monoisotopic Mass 299.75964 Da PubChem nih.gov

This interactive table provides key computed properties for the compound.

Investigation of Fragmentation Pathways and Mechanisms

Upon ionization, the molecular ion [C₂HBr₃F₂]⁺• is formed. The weakest bonds are typically the first to break. The C-Br bond is weaker than the C-F and C-H bonds, and the C-C bond is also susceptible to cleavage.

Plausible Fragmentation Steps:

Loss of a Bromine atom: The most likely initial fragmentation is the cleavage of a C-Br bond, which is the weakest, leading to the formation of a [C₂HBr₂F₂]⁺ ion. This will be a prominent peak in the spectrum.

C-C Bond Cleavage: Scission of the carbon-carbon bond can lead to two different fragment ions: [CHF₂]⁺ or [CHBr₂]⁺ and [CF₂Br]⁺ or [CBr₂H]⁺.

Further Halogen Loss: The initial fragments can undergo further loss of halogen atoms, leading to a series of lower mass ions.

Table 2: Theoretical Fragmentation Ions of this compound

Ion Fragment m/z (using ⁷⁹Br) Notes
[C₂HBr₃F₂]⁺ 300 Molecular Ion
[C₂HBr₂F₂]⁺ 221 Loss of one Br atom
[CHBr₂]⁺ 171 C-C cleavage
[CF₂Br]⁺ 129 C-C cleavage

This interactive table presents theoretically possible fragment ions and their corresponding mass-to-charge ratios.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-IR, GC-MS)

Gas chromatography is a primary technique for separating and analyzing volatile compounds like this compound. When coupled with advanced detectors such as a mass spectrometer (GC-MS) or an infrared spectrometer (GC-IR), it provides both quantitative data and definitive structural identification. nih.gov GC-MS allows for the separation of the compound from a mixture, followed by its mass analysis to confirm identity and structure through its mass spectrum and fragmentation pattern. nih.gov Similarly, GC-IR provides a vapor-phase infrared spectrum of the eluting compound, offering functional group information that is complementary to mass spectral data. nih.gov

Retention Behavior and Column Selectivity Studies

The retention behavior of this compound in a gas chromatograph is governed by its volatility and its interactions with the stationary phase of the GC column. As a relatively large and heavy molecule (MW = 302.74 g/mol ) with a high boiling point, it will have a longer retention time compared to more volatile halocarbons. nih.gov

Column selectivity is critical for achieving separation from impurities or other components in a mixture. phenomenex.blog

Non-polar columns: Using a standard non-polar stationary phase (e.g., based on polydimethylsiloxane), elution order is primarily determined by the boiling points of the analytes. This compound would elute after lighter, lower-boiling point compounds.

Polar columns: On stationary phases with higher polarity (e.g., containing cyanopropyl or polyethylene (B3416737) glycol functionalities), specific interactions between the polar C-F and C-Br bonds of the analyte and the stationary phase will significantly influence retention. The selectivity of these columns can be exploited to resolve isomers or compounds with similar boiling points but different polarities. nih.govvscht.cz

The choice of column is a key parameter in method development, and selecting a column with different selectivity is a primary strategy for resolving co-eluting peaks. vscht.czmac-mod.com

Development of Analytical Methodologies for Reaction Monitoring and Product Purity

Developing a robust analytical method is essential for monitoring the synthesis of this compound and assessing the purity of the final product. GC-MS is the ideal technique for this purpose.

A typical method development would involve:

Sample Preparation: The crude reaction mixture or final product is dissolved in a suitable low-boiling solvent (e.g., hexane (B92381) or carbon disulfide). cdc.govepa.gov

GC Separation: A capillary GC column is chosen based on the expected impurities. A mid-polarity column might offer the best resolution for separating halogenated hydrocarbons with varying degrees of fluorination and bromination. The oven temperature program would be optimized to ensure good separation within a reasonable analysis time.

Detection and Quantification: A mass spectrometer detector is used in full scan mode during method development to identify all reactants, intermediates, byproducts, and the final product. For routine analysis and quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. google.com

Validation: The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ), often using certified reference standards. epa.govresearchgate.net

This methodology allows for tracking the consumption of reactants and the formation of the product in real-time, enabling reaction optimization and ensuring the final product meets required purity specifications.

Advanced Spectroscopic Techniques for Gas-Phase Studies (e.g., Microwave Spectroscopy)

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecule's geometry and electronic structure. While a specific microwave spectrum for this compound is not documented in the searched literature, studies on similar molecules like 1,1,1,2-tetrafluoroethane (B8821072) and 1,1-diiodoethane (B1619546) demonstrate the power of this technique. capes.gov.brutrgv.edu

A microwave spectroscopy study of this compound would yield:

Precise Rotational Constants: These constants (A, B, and C) are inversely proportional to the molecule's moments of inertia.

Molecular Structure: From the moments of inertia of the parent molecule and its isotopologues (e.g., containing ¹³C or ⁸¹Br), a detailed and highly accurate molecular structure, including bond lengths and bond angles, can be determined.

Dipole Moment: The interaction of the molecule with an applied electric field (the Stark effect) allows for the precise determination of the components of the molecular dipole moment. capes.gov.br

Internal Rotation Barriers: For molecules with internal rotors, such as the rotation around the C-C bond, microwave spectroscopy can be used to determine the energy barrier for this rotation. utrgv.edu

Such a study would provide fundamental data on the physical properties of the isolated molecule, complementing the information obtained from condensed-phase techniques.

Environmental Fate, Atmospheric Chemistry, and Degradation Mechanisms of 1,2,2 Tribromo 1,1 Difluoroethane

Interaction with Atmospheric Constituents

The interaction of 1,2,2-tribromo-1,1-difluoroethane with atmospheric constituents is primarily assessed through its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). These metrics provide a standardized way to compare the environmental impact of different compounds.

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to destroy stratospheric ozone. wikipedia.org It is defined as the ratio of the global ozone loss due to a given substance compared to the global ozone loss from the same mass of trichlorofluoromethane (B166822) (CFC-11), which is assigned an ODP of 1.0. wikipedia.org

The assessment of ODP involves considering several factors, including the atmospheric lifetime of the compound, the number of chlorine and bromine atoms in the molecule, and the efficiency of these halogens in destroying ozone. wikipedia.org Brominated compounds generally have higher ODPs than chlorinated compounds due to the greater reactivity of bromine with ozone. wikipedia.org The presence of hydrogen in a molecule, as in HCFCs, tends to lower the ODP because it leads to removal in the troposphere, reducing the amount of the substance that reaches the stratosphere. wikipedia.org

Table 1: Factors Influencing Ozone Depletion Potential (ODP)

FactorDescription
Atmospheric Lifetime Longer-lived compounds have more time to reach the stratosphere and cause ozone depletion.
Halogen Content The number and type of halogen atoms (Cl, Br) determine the ozone-destroying capacity. Bromine is more destructive than chlorine. wikipedia.org
Hydrogen Content The presence of hydrogen atoms generally leads to a shorter atmospheric lifetime due to reaction with OH radicals in the troposphere, thus reducing the ODP. wikipedia.org

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). oecd.org The GWP of a substance is calculated based on its radiative efficiency (the ability to absorb infrared radiation) and its atmospheric lifetime. oecd.org

Table 2: Key Parameters for GWP Estimation

ParameterDescription
Radiative Efficiency The measure of a molecule's ability to absorb infrared radiation, contributing to the greenhouse effect. oecd.org
Atmospheric Lifetime The time a substance remains in the atmosphere, influencing the duration of its warming effect. oecd.org
Time Horizon The period over which the warming effect is integrated, typically 20, 100, or 500 years.

Biogeochemical Cycling of Brominated Organic Compounds (General Context)

The biogeochemical cycle of bromine involves the transformation and movement of bromine compounds between the oceans, atmosphere, and land. researchgate.netwikipedia.org While historically viewed as a relatively unreactive element in the environment, primarily existing as inorganic bromide, recent research has revealed a dynamic cycle involving both the natural formation and degradation of a vast number of organobromine compounds. princeton.edustanford.edu These compounds are integral to the chemistry of the atmosphere, biosphere, and hydrosphere. wikipedia.org

Natural Formation and Degradation Processes of Organobromines

Organobromine compounds are produced naturally through a variety of biological and chemical processes. nih.govresearchgate.net Despite the concentration of bromide in seawater being only about 0.3% of that of chloride, organobromine compounds are more prevalent in marine organisms than their organochlorine counterparts. youtube.com This is attributed to the relative ease with which bromide is oxidized to an electrophilic bromine species (equivalent to Br+), a potent halogenating agent. youtube.com

Natural Production:

Marine Environments: The ocean is a primary source of naturally produced organobromines. researchgate.net Marine organisms, including seaweeds, sponges, corals, tunicates, sea slugs, and bacteria, produce a wide array of these compounds. nih.govresearchgate.net It is estimated that the oceans release 1–2 million tons of bromoform (B151600) and 56,000 tons of bromomethane (B36050) annually. youtube.comwikipedia.org Many of these compounds are believed to serve as chemical defenses. researchgate.net Vanadium bromoperoxidase is a key enzyme in marine environments that catalyzes the formation of these compounds. wikipedia.org

Terrestrial Ecosystems: Natural organobromine formation also occurs in terrestrial environments. princeton.edu Plants, fungi, lichens, and bacteria are all known producers. nih.govresearchgate.net Studies have shown that inorganic bromide absorbed by plants can be converted to organobromine compounds as the plant litter decays and undergoes humification, a process facilitated by halogenating enzymes like chloroperoxidase. princeton.edu This process can lead to the depletion of inorganic bromide in surface soils, making organic matter the primary reservoir of bromine in the terrestrial environment. princeton.edu

Abiotic Processes: Besides biological synthesis, organohalogens, including organobromines, are formed during abiogenic events such as volcanic eruptions and forest fires. researchgate.net

Natural Degradation: The biogeochemical cycle also includes the degradation of organobromines. In marine sediments, the speciation of bromine changes with depth, indicating a cycle between organic and inorganic forms during the burial and degradation of natural organic matter. princeton.eduprinceton.edu While organobromine compounds are often associated with persistence, evidence suggests that brominated organic matter may be preferentially degraded during diagenesis in some marine locations. stanford.edu In the atmosphere, bromine compounds are subject to photolysis (breakdown by sunlight), which plays a crucial role in their transformation and removal. researchgate.netwikipedia.org

Enzymatic and Microbial Degradation Pathways in Environmental Matrices

The breakdown of halogenated organic compounds in the environment is a critical process, with microbial degradation being a primary determinant of their fate. mdpi.com This process often involves enzymatic dehalogenation, which is the cleavage of the carbon-halogen bond. mdpi.com

Microbial Degradation:

Bacterial species from genera such as Pseudomonas, Comamonas, and Burkholderia possess the genetic capacity to metabolize toxic organic pollutants. nih.gov

Studies on specific brominated compounds, like the flame retardant tribromoneopentylalcohol (TBNPA), have shown that indigenous aerobic bacterial consortia can achieve complete debromination within days. nih.gov In contrast, anaerobic biodegradation of this compound was not observed, suggesting that molecular oxygen is necessary for the initial oxidative step of its degradation. nih.gov

The degradation of brominated flame retardants like TBNPA and dibromo neopentyl glycol (DBNPG) by a four-strain bacterial consortium was found to be dependent on an additional carbon source, indicating the compounds were not used as the primary source for growth. mdpi.com The degradation mechanism is suggested to involve a monooxygenase enzyme. mdpi.com

Enzymatic Pathways:

Enzymatic dehalogenation can occur through several mechanisms, including hydrolysis, reduction, or oxygen-dependent pathways. mdpi.com

Enzymes with broad substrate specificity can facilitate the simultaneous degradation of multiple pollutants. mdpi.com

Organophosphate-degrading enzymes, such as Organophosphate Hydrolase (OpdA), function through nucleophilic attack on the phosphorus center, a process mediated by metal ions and reactive amino acids in the enzyme's active site. frontiersin.org While specific to organophosphates, this illustrates a general principle of enzymatic catalysis in pollutant degradation.

The initial step in the aerobic biodegradation of TBNPA is proposed to be hydrogen abstraction from a C-H bond, leading to unstable intermediates that are rapidly debrominated. nih.gov This highlights that the degradation process does not always begin with the direct cleavage of the carbon-bromine bond.

Modeling of Environmental Transport and Distribution in Atmospheric Compartments

Modeling the environmental transport of a chemical like this compound requires an understanding of its physical and chemical properties, which determine how it partitions between air, water, and soil, and its persistence in these compartments.

Physicochemical Properties and Partitioning: The distribution of a chemical in the environment is governed by properties such as vapor pressure, water solubility, and partitioning coefficients. For this compound, key properties are:

PropertyValueImplication for Environmental Transport
Boiling Point 141.7 °CSuggests it can exist in both liquid and vapor phases at ambient temperatures, but will tend to volatilize.
Vapor Pressure 7.24 mmHg at 25°CIndicates a moderate tendency to volatilize from surfaces into the atmosphere. lookchem.com
Density 2.693 g/cm³As a vapor, it would be significantly heavier than air.
Molecular Formula C₂HBr₃F₂A halogenated ethane (B1197151) structure. nih.gov

Atmospheric Fate and Transport Modeling: Based on data for analogous compounds, a model for the atmospheric fate of this compound can be constructed.

Atmospheric Entry and Residence: Given its vapor pressure, any release to soil or water would likely lead to volatilization into the atmosphere. lookchem.com Like other halogenated hydrocarbons such as 1,2-dibromotetrafluoroethane (B104034) and 1,1-difluoroethane (B1215649), it is expected to exist primarily in the vapor phase in the ambient atmosphere. nih.govoecd.org

Tropospheric Degradation: The primary degradation pathway for many organic compounds in the troposphere is reaction with photochemically-produced hydroxyl (OH) radicals. However, highly halogenated alkanes are often resistant to this reaction. For example, the atmospheric half-life for the reaction of 1,2-dibromotetrafluoroethane with OH radicals is estimated to be greater than 300 years. nih.gov It is likely that this compound also has a very long atmospheric lifetime in the troposphere due to a low reaction rate with OH radicals. It is also not expected to undergo direct photolysis from sunlight in the troposphere as it lacks chromophores that absorb light at wavelengths greater than 290 nm. nih.gov

Stratospheric Transport and Ozone Depletion: Due to its expected long tropospheric lifetime, this compound would be expected to gradually diffuse into the stratosphere. nih.govoecd.org In the stratosphere, it would be exposed to shorter wavelength UV radiation, leading to photolysis and the cleavage of the carbon-bromine bonds. The C-Br bond is significantly weaker than C-F and C-C bonds, making it the most likely point of cleavage. This process would release bromine radicals (Br•).

Ozone Depletion Potential (ODP): The released bromine radicals are highly efficient catalysts for the destruction of stratospheric ozone, significantly more so than chlorine radicals. researchgate.net Therefore, any model of its atmospheric distribution must consider its potential contribution to ozone depletion. The use of similar brominated compounds has been restricted under the Montreal Protocol for this reason. lookchem.comnih.gov

Potential Applications in Advanced Chemical Systems and Materials Science

Role as Synthetic Intermediates for Specialty Fluorinated and Brominated Compounds

The presence of both bromine and fluorine atoms makes 1,2,2-tribromo-1,1-difluoroethane a potential precursor for a variety of specialty halogenated compounds. The differential reactivity of the C-Br and C-F bonds could, in principle, allow for selective chemical transformations. For instance, the bromine atoms are generally more susceptible to nucleophilic substitution or elimination reactions than the fluorine atoms. This could enable the introduction of other functional groups or the formation of unsaturated systems. However, specific examples of its use as a synthetic intermediate for the targeted synthesis of other fluorinated and brominated compounds are not well-documented in readily accessible research.

Use in Fundamental Research on Halogen Chemistry and Novel Reaction Design

The study of heavily halogenated alkanes like this compound can provide valuable insights into the fundamental principles of halogen chemistry. The interactions between the bulky bromine atoms and the highly electronegative fluorine atoms on adjacent carbons can influence bond strengths, molecular geometry, and reaction pathways. Research on such molecules could contribute to a deeper understanding of steric and electronic effects in chemical reactions. While the compound is listed in chemical databases, specific studies focusing on its use in fundamental research or the design of novel reactions are not prominent in the scientific literature.

Precursors for Advanced Polymer Synthesis

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The incorporation of bromine into a fluorinated monomer can introduce a site for cross-linking or further functionalization of the resulting polymer.

Monomer Design and Polymerization Mechanisms

In theory, this compound could be dehydrohalogenated to form a vinyl monomer, which could then be polymerized. The specific conditions required for such a reaction and the subsequent polymerization mechanism would need to be experimentally determined. There is a lack of published research detailing the design of monomers from this compound and their polymerization behavior. General strategies for synthesizing fluoropolymers often involve the polymerization of fluoroalkenes. sci-hub.se

Control of Polymer Architecture and Tailoring of Material Properties

The ability to control polymer architecture is crucial for tailoring the macroscopic properties of materials. rsc.orgresearchgate.netrsc.org The bromine atoms in a polymer derived from this compound could serve as handles to control the polymer's architecture, for example, by acting as initiation sites for grafting other polymer chains or as points for cross-linking, which would affect the material's mechanical and thermal properties. However, specific studies demonstrating the use of this compound for such purposes are not currently available.

Development of Novel Reagents and Catalysts Utilizing the Unique Reactivity of Vicinal Dibromides

The vicinal dibromide motif (two bromine atoms on adjacent carbons) present in this compound is a known functional group in organic synthesis. Such structures can undergo debromination to form alkenes or be involved in the formation of organometallic reagents. While the reactivity of vicinal dibromides is a general area of study, the development of novel reagents or catalysts specifically from this compound is not described in the available literature.

Contribution to the Study of Chemical Structure-Property Relationships in Complex Halogenated Alkanes

The physicochemical properties of this compound are determined by its molecular structure. The high atomic mass of bromine and the strong polarity of the C-F bonds contribute to its high density and boiling point compared to non-halogenated ethane (B1197151). Detailed studies on this specific compound could contribute to broader models that predict the properties of other complex halogenated alkanes.

Table of Physicochemical Properties

PropertyValue
Molecular Formula C₂HBr₃F₂ nih.gov
Molecular Weight 302.74 g/mol nih.gov
Boiling Point 141.7 °C at 760 mmHg lookchem.com
Density 2.693 g/cm³ lookchem.com
Refractive Index 1.53 lookchem.com

This data is compiled from publicly available chemical databases.

Future Research Directions and Emerging Paradigms for 1,2,2 Tribromo 1,1 Difluoroethane

Development of Greener and More Sustainable Synthetic Routes

The historical synthesis of halogenated ethanes often involved harsh reagents and generated significant waste. A paradigm shift towards green chemistry is essential for the future production and use of 1,2,2-tribromo-1,1-difluoroethane. This involves a holistic rethinking of the synthetic process, from starting materials to final product, guided by principles that prioritize environmental benignity and efficiency. longdom.org

Future research should focus on several key areas. The principle of atom economy will drive the search for reactions that incorporate the maximum number of reactant atoms into the final product, minimizing byproduct formation. longdom.org The selection of solvents is another critical aspect, with a push to replace traditional volatile organic compounds with greener alternatives like water, supercritical CO2, or ionic liquids. longdom.org

Catalysis offers a powerful tool for developing more sustainable routes. Research into novel catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and improving selectivity. longdom.org This includes exploring biocatalysis, where enzymes like halogenases or dehalogenases could be engineered to produce this compound with high specificity under ambient conditions, a significant improvement over conventional methods that are often challenging to control. researchgate.netresearchgate.netacs.org Furthermore, techniques such as flow chemistry can provide precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to batch processing. longdom.org

Table 1: Principles of Green Chemistry for Synthesizing this compound

Principle Application to this compound Synthesis
Waste Prevention Design synthetic pathways that minimize or eliminate hazardous waste, such as by using catalytic methods instead of stoichiometric reagents. longdom.orge3s-conferences.org
Atom Economy Prioritize addition reactions and other methods that maximize the incorporation of all materials used in the process into the final product. longdom.org
Safer Solvents Replace hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids. longdom.org
Energy Efficiency Utilize microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption; employ catalysts that function at ambient temperature and pressure. longdom.org
Renewable Feedstocks Investigate the use of biomass-derived starting materials as a substitute for petroleum-based chemicals. longdom.org
Catalysis Employ highly selective catalysts (e.g., enzymatic, photoredox) to reduce byproducts and lower the energy requirements of the reaction. longdom.orgnih.gov

Exploration of Novel Reactivity and Unconventional Reaction Conditions (e.g., electrochemistry, sonochemistry)

Unlocking the full synthetic potential of this compound requires moving beyond traditional thermal reactions. The exploration of unconventional reaction conditions, such as those enabled by electrochemistry and sonochemistry, can reveal novel reactivity pathways and provide more efficient and selective transformations.

Electrochemistry offers a reagent-free method for oxidation and reduction, driven by an applied voltage. For a molecule like this compound, electrochemical methods could be investigated for selective C-Br bond cleavage, potentially leading to the formation of radical or anionic intermediates that could participate in unique carbon-carbon or carbon-heteroatom bond-forming reactions. This approach avoids the use of stoichiometric metallic reductants or chemical oxidants, aligning with green chemistry principles.

Sonochemistry , the application of ultrasound to chemical reactions, can enhance reaction rates and yields. longdom.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures. Applying sonication to reactions involving this compound could facilitate the homolytic cleavage of the weaker C-Br bonds, initiating radical chain reactions or enabling transformations that are sluggish under conventional conditions.

Table 2: Potential Applications of Unconventional Reaction Conditions

Technique Potential Application for this compound Expected Outcome
Electrochemistry Controlled potential reduction Selective C-Br bond cleavage to generate reactive intermediates for further synthesis.
Sonochemistry Ultrasound-assisted radical reactions Enhanced reaction rates and initiation of novel radical-based transformations. longdom.org
Photoredox Catalysis Visible-light-mediated reactions Mild and selective activation of C-Br bonds for cross-coupling or addition reactions. longdom.org
Microwave Chemistry Accelerated nucleophilic substitution Rapid and efficient displacement of bromide with various nucleophiles. longdom.org

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental validation is revolutionizing chemical research. For this compound, integrating these methodologies can accelerate the discovery of its properties and reactivity, enabling a more predictive approach to its application.

Computational chemistry , particularly using methods like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond energies, and reaction mechanisms. nih.govrsc.org These calculations can predict the most likely sites for nucleophilic or electrophilic attack, the stability of potential intermediates, and the energy barriers for various reaction pathways. This predictive power can guide experimental work, saving time and resources by focusing on the most promising reactions. rsc.org For instance, DFT studies can model the halogen bonding capabilities of the bromine and fluorine atoms, predicting how the molecule might interact with other species in complex chemical or biological systems. acs.org

Beyond DFT, the rise of machine learning (ML) and quantitative structure-activity relationship (QSAR) models offers new possibilities. researchgate.net By training algorithms on existing data for other halogenated compounds, ML models could predict key properties of this compound, such as its boiling point, solubility, and even its reactivity in certain chemical environments. researchgate.net This data-driven approach complements traditional computational methods and can rapidly screen for potential applications.

Table 3: Computational and Predictive Methodologies

Methodology Objective for this compound
Density Functional Theory (DFT) Calculate bond dissociation energies, map electron density to predict reactive sites, and model transition states to understand reaction mechanisms. nih.govrsc.org
Molecular Dynamics (MD) Simulate the molecule's behavior in different solvents or its interaction with biological macromolecules to understand its dynamic properties. nih.gov
Machine Learning (ML) / QSAR Predict physical, chemical, and environmental properties based on its structure by leveraging data from a vast library of known chemicals. researchgate.net
Spectroscopic Analysis (e.g., NMR, IR) Experimentally validate computational predictions of structure and bonding, and characterize reaction products.

Deeper Understanding of Atmospheric and Environmental Interactions with Climate Change Models

The environmental fate of halogenated compounds is a critical consideration, given their potential to contribute to ozone depletion and global warming. gouv.qc.caharvard.edu A thorough understanding of the atmospheric chemistry of this compound is necessary to assess its environmental impact. Because the molecule contains a hydrogen atom, its atmospheric lifetime is likely to be determined by its reaction rate with photochemically generated hydroxyl (•OH) radicals in the troposphere. taylorfrancis.comdtic.mil

Future research must focus on experimentally determining this reaction rate constant and identifying the subsequent degradation products. These data are essential inputs for atmospheric models used to calculate the compound's Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). dtic.mil The presence of three bromine atoms suggests that, should the molecule reach the stratosphere, it could be a potent contributor to ozone destruction. gouv.qc.ca Therefore, modeling its vertical transport in the atmosphere is crucial.

Furthermore, its potential for release into aquatic or soil environments needs to be assessed. taylorfrancis.com Studies on its solubility, volatility, and potential for biodegradation would provide a complete picture of its environmental distribution and persistence. Integrating these parameters into comprehensive climate and environmental models will allow for a robust risk assessment and inform regulations regarding its use. copernicus.orgcopernicus.orgunit.no

Table 4: Key Parameters for Environmental Impact Assessment

Parameter Significance for this compound
Atmospheric Lifetime Determines how long the compound persists in the atmosphere, influencing its GWP and ODP. dtic.mil
Reaction Rate with •OH The primary degradation pathway in the troposphere for hydrogen-containing halocarbons. taylorfrancis.com
Ozone Depletion Potential (ODP) Quantifies its potential to destroy stratospheric ozone relative to CFC-11; crucial due to the bromine content. dtic.mil
Global Warming Potential (GWP) Measures its contribution to the greenhouse effect relative to CO2. dtic.mil
Degradation Products Identifies the ultimate fate of the molecule in the environment and any potential impact of its daughter compounds. nih.gov

Rational Design of Next-Generation Halogenated Molecules with Tunable Properties for Specific Research Applications

The knowledge gained from studying this compound can serve as a foundation for the rational design of new halogenated molecules. By understanding how the specific arrangement of fluorine and bromine atoms influences its physical properties and chemical reactivity, researchers can design next-generation compounds with properties tailored for specific applications in materials science, medicinal chemistry, or as specialized chemical reagents. acs.orgnih.gov

For example, the principles of halogen bonding can be exploited to design molecules that self-assemble into complex, ordered structures or bind with high affinity and specificity to biological targets like proteins or DNA. nih.govfigshare.comnih.gov The strategic placement of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making this a powerful strategy in drug discovery. sciencedaily.commdpi.com

In materials science, the ability to tune the electronic properties of a molecule by altering its halogenation pattern is highly valuable. acs.org This could lead to the development of new liquid crystals, organic semiconductors, or photoredox catalysts. acs.org The ultimate goal is to move from serendipitous discovery to a design-oriented approach, where molecules are built from the ground up with a specific function in mind, leveraging the unique properties that halogens impart.

Q & A

Q. What are the recommended synthetic routes for 1,2,2-tribromo-1,1-difluoroethane, and how do reaction conditions influence yield?

The synthesis of halogenated ethanes like this compound typically involves stepwise halogenation or radical-mediated reactions. For example, fluorinated ethanes can be synthesized via gas-phase fluorination using hydrogen fluoride (HF) catalysts, as demonstrated in the production of 1,1,1,2-tetrafluoroethane (R-134a) . Bromination may follow using Br₂ or HBr under controlled temperatures (e.g., 150–250°C). Key variables include:

  • Catalyst selection : Metal halides (e.g., AlCl₃) enhance halogen addition.
  • Temperature : Excessive heat promotes side reactions (e.g., decomposition or over-halogenation).
  • Purification : Fractional distillation is critical due to the compound’s boiling point (~46–47.5°C, inferred from analogous tetrafluoroethanes ).

Q. How can spectroscopic techniques characterize this compound’s molecular structure?

Infrared (IR) and mass spectrometry (MS) are primary tools:

  • IR spectroscopy : Peaks at 1,100–1,300 cm⁻¹ indicate C-F stretching, while 500–600 cm⁻¹ corresponds to C-Br vibrations (based on data for 1,2-dibromo-1,1,2,2-tetrafluoroethane ).
  • Electron ionization MS : Fragmentation patterns (e.g., loss of Br or F groups) align with halogenated ethanes .
  • NMR : Limited utility due to quadrupolar broadening from bromine, but ¹⁹F NMR could resolve fluorine environments.

Q. What thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) are critical for handling this compound?

Thermodynamic data for this compound can be extrapolated from structurally similar compounds:

  • Vapor pressure : Estimated using Antoine equation parameters from 1,2-dibromo-1,1,2,2-tetrafluoroethane (boiling point: 46–47.5°C ).
  • ΔvapH : ~30–35 kJ/mol (aligned with bromofluoroethanes ).
  • Critical temperature (Tc) : Likely <250°C, based on halogenated ethane trends .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The compound’s reactivity is governed by:

  • Steric hindrance : Three bromine atoms at C1 and C2 hinder nucleophilic attack at these positions.
  • Electron withdrawal : Fluorine’s electronegativity polarizes the C-Br bonds, facilitating SN2 mechanisms at less hindered sites. Computational studies (e.g., DFT) can map charge distribution and transition states .
  • Experimental validation : Kinetic studies under varying solvents (polar vs. nonpolar) and nucleophiles (e.g., OH⁻, CN⁻) are recommended.

Q. What contradictions exist in experimental vs. computational data for this compound’s dipole moment and virial coefficients?

Discrepancies arise from:

  • Dipole moment assumptions : Simplified models (e.g., Lennard-Jones + dipole) may underestimate contributions from asymmetric halogen distribution. For 1,1-difluoroethane, deviations of ~10% were observed between calculated and experimental second virial coefficients .
  • Data gaps : Limited experimental virial coefficients for tribromo-difluoroethanes necessitate cross-validation with high-precision PVT measurements .

Q. What environmental degradation pathways are predicted for this compound, and how do they compare to analogous Halons?

As a potential Halon alternative (e.g., fire suppressant ), degradation pathways include:

  • Photolysis : UV irradiation cleaves C-Br bonds, releasing Br radicals (ozone-depleting potential requires assessment).
  • Hydrolysis : Aqueous stability tests (pH 5–9) can quantify Br⁻ and F⁻ release rates.
  • Tropospheric lifetime : Estimated via OH radical reaction rate constants (kOH), modeled using structure-activity relationships (SARs) .

Methodological Considerations

Q. Designing experiments to resolve conflicting vapor-liquid equilibrium (VLE) data

  • Multi-property fitting : Use MBWR equations of state (32-parameter models) to reconcile PVT, heat capacity, and sound speed data, as done for R-152a .
  • Comparative studies : Cross-reference with halogenated ethanes like 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (boiling point: 366–367°C ).

Q. Validating computational models for reaction mechanisms

  • Benchmarking : Compare DFT/MD simulations with experimental kinetics (e.g., Arrhenius parameters for thermal decomposition).
  • Sensitivity analysis : Test model robustness against variations in bond dissociation energies (C-Br vs. C-F) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.